molecular formula C23H29N3O B022078 Opipramol CAS No. 315-72-0

Opipramol

Cat. No.: B022078
CAS No.: 315-72-0
M. Wt: 363.5 g/mol
InChI Key: YNZFUWZUGRBMHL-UHFFFAOYSA-N
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Description

Opipramol is a tricyclic antidepressant and anxiolytic compound primarily used in Europe. It is chemically classified as a dibenzazepine derivative and is known for its unique mechanism of action, which distinguishes it from other tricyclic antidepressants. This compound is primarily used to treat generalized anxiety disorder and somatoform disorders .

Biochemical Analysis

Biochemical Properties

Opipramol interacts with several enzymes and proteins. It is metabolized through the CYP2D6 isoenzyme . The metabolism of this compound can be increased when combined with Phenobarbital . It has been reported to exert antilipolytic effect in human adipocytes , suggesting that alongside its neuropharmacological properties, this agent might modulate lipid utilization by peripheral tissues .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been reported to inhibit insulin-induced lipogenesis in fat cells and insulin secretion in pancreatic islets . This compound can compete with other TCAs, beta blockers, antiarrhythmics for microsomal enzymes, which can lead to slower metabolism and higher plasma concentrations of these drugs .

Molecular Mechanism

This compound’s mechanism of action is unique among antidepressants. It acts primarily as a SIGMAR1 agonist . Metabolism occurs through the CYP2D6 isoenzyme . Its terminal half-life in plasma is 6–11 hours .

Temporal Effects in Laboratory Settings

The well-tolerated anxiolytic this compound is the first psychotropic drug with proven efficacy in somatoform disorders with effects on symptoms of somatization, anxiety, and depression . The compound is also effective and safe in GAD .

Dosage Effects in Animal Models

In animal models, a dose of 150 mg/kg this compound, and 90 mg/kg baclofen a day, may help inhibit cocaine cravings . Rats treated with this compound showed significant attenuation in craving behavior and in relapse rate during withdrawal from cocaine .

Metabolic Pathways

This compound is partially metabolized in the liver to deshydroxyethylthis compound . Metabolism occurs through the CYP2D6 isoenzyme . The metabolism of this compound can be increased when combined with Phenobarbital .

Transport and Distribution

This compound has a bioavailability of 94% . The plasma protein binding amounts to approximately 91% and the volume of distribution is approximately 10 L/kg . This compound is partially metabolized in the liver to deshydroxyethylthis compound .

Subcellular Localization

Given its primary role as a SIGMAR1 agonist , it is likely that it localizes to areas of the cell where this receptor is present

Preparation Methods

Synthetic Routes and Reaction Conditions

Opipramol is synthesized by reacting iminostilbene with 1-bromo-3-chloropropane in the presence of a weak base such as hydrogen phosphate . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, ensuring that the final product meets pharmaceutical standards for purity and potency .

Chemical Reactions Analysis

Types of Reactions

Opipramol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the compound’s stability and potential interactions with other substances.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of intermediate radicals and dimeric products .

Scientific Research Applications

Opipramol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Imipramine: Another tricyclic antidepressant, but it primarily acts as a monoamine reuptake inhibitor.

    Perphenazine: Shares a similar piperazine side chain but is used as an antipsychotic.

    Amitriptyline: A tricyclic antidepressant with a different mechanism of action, focusing on serotonin and norepinephrine reuptake inhibition.

Uniqueness of Opipramol

This compound’s uniqueness lies in its sigma receptor agonism, which sets it apart from other tricyclic antidepressants. This unique mechanism contributes to its effectiveness in treating anxiety and somatoform disorders without the typical side effects associated with monoamine reuptake inhibition .

Properties

IUPAC Name

2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZFUWZUGRBMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

909-39-7 (hydrochloride)
Record name Opipramol [INN:BAN]
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DSSTOX Substance ID

DTXSID3023394
Record name Opipramol
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Molecular Weight

363.5 g/mol
Source PubChem
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CAS No.

315-72-0
Record name Opipramol
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Record name Opipramol [INN:BAN]
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Record name Opipramol
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Record name Opipramol
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Record name Opipramol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does opipramol exert its anxiolytic and antidepressant effects?

A1: Unlike typical tricyclic antidepressants, this compound's primary mechanism of action is not through the inhibition of norepinephrine or serotonin reuptake. [, ] Instead, research suggests that this compound primarily acts as a sigma receptor agonist, with a modest selectivity for sigma-1 receptors. [, , ] It also exhibits antagonist activity at dopamine-2 (D2), serotonin-2 (5-HT2), histamine 1 (H1), histamine 2 (H2), and muscarinic acetylcholine receptors. [, , ] The contribution of these different receptor interactions to this compound's overall therapeutic profile is still under investigation.

Q2: What is the role of sigma receptors in this compound's therapeutic effects?

A2: While the precise role of sigma receptors in the central nervous system remains elusive, research suggests their involvement in modulating various neurotransmitter systems, including dopamine, serotonin, and glutamate. [] this compound's agonism at sigma receptors, particularly sigma-1, is believed to contribute significantly to its anxiolytic and antidepressant effects. [, ] Studies have shown that selective sigma-1 receptor agonists demonstrate anxiolytic properties in animal models. []

Q3: How does this compound's pharmacological profile differ from typical tricyclic antidepressants?

A3: this compound distinguishes itself from typical tricyclic antidepressants (TCAs) in several key aspects. Unlike TCAs, this compound exhibits negligible inhibition of norepinephrine and serotonin reuptake at therapeutic concentrations. [, ] This difference in pharmacological action likely contributes to this compound's favorable side effect profile, with a lower incidence of anticholinergic effects and cardiotoxicity compared to TCAs. [, ]

Q4: What are the potential advantages of this compound's multi-target profile?

A4: this compound's ability to interact with multiple receptor systems may contribute to its broader spectrum of therapeutic benefits. In addition to its anxiolytic and antidepressant effects, this compound has shown potential in pre-clinical and clinical studies for managing conditions such as somatoform disorders, generalized anxiety disorder, and sleep bruxism. [, , , , ] Its unique pharmacological profile makes it a promising candidate for further investigation in addressing complex psychiatric and neurological conditions.

Q5: What is known about the pharmacokinetics of this compound?

A5: this compound is well-absorbed after oral administration, reaching peak plasma concentrations within approximately 3 hours. [] It undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6. [, ] this compound is metabolized into several metabolites, including this compound N-oxide, deshydroxyethyl this compound, and a metabolite with an acetic acid group at the piperazine side chain. [, ] It has a relatively long elimination half-life of around 11 hours, allowing for once-daily dosing. []

Q6: What analytical methods are employed for the detection and quantification of this compound and its metabolites?

A6: Several analytical techniques have been developed and validated for the determination of this compound in various matrices, including plasma, urine, and pharmaceutical formulations. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or mass spectrometry (MS) is commonly used for sensitive and specific quantification of this compound and its metabolites. [, , , , , ] Other methods include high-performance thin-layer chromatography (HPTLC) and electrochemical methods. [, , , ] These methods play a crucial role in pharmacokinetic studies, therapeutic drug monitoring, and quality control of this compound-containing formulations.

Q7: What are the approved clinical indications for this compound?

A7: this compound is approved in several countries, including Germany, for the treatment of generalized anxiety disorder and somatoform disorders. [, , ] These conditions are characterized by excessive worry, somatic symptoms, and functional impairment.

Q8: What is the evidence supporting this compound's efficacy in these clinical indications?

A8: Several double-blind, placebo-controlled clinical trials have demonstrated the efficacy of this compound in treating generalized anxiety disorder and somatoform disorders. [, , , , ] These studies have shown significant reductions in anxiety symptoms, somatic complaints, and improvements in overall well-being compared to placebo.

Q9: Are there any ongoing research efforts exploring this compound's potential in other clinical conditions?

A9: Beyond its approved indications, research is ongoing to investigate this compound's therapeutic potential in conditions such as sleep bruxism, migraine, and substance use disorder. [, , , , , ] Preliminary findings suggest that this compound's unique pharmacological profile may offer benefits in these areas, but further research is warranted.

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